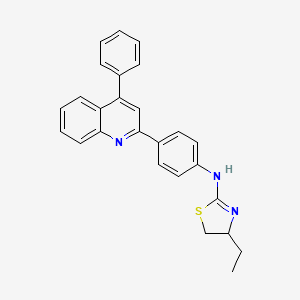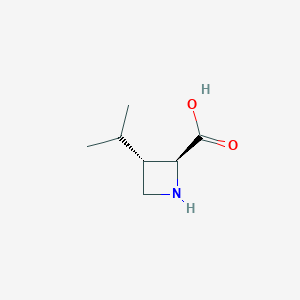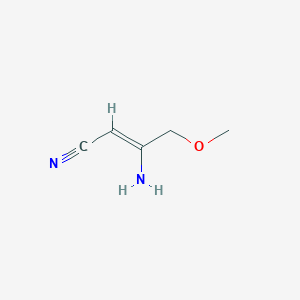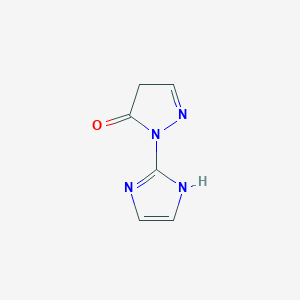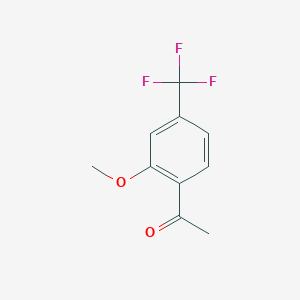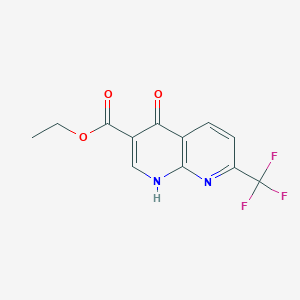
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a heterocyclic compound known for its unique chemical structure and significant biological activities. This compound is part of the naphthyridine family, which is characterized by a fused ring system containing nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthyridine derivatives.
科学的研究の応用
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival. By binding to these targets, it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
類似化合物との比較
Similar Compounds
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- 7-Trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate stands out due to its naphthyridine core, which provides additional sites for functionalization compared to quinoline derivatives. This structural feature allows for the development of more diverse and potent derivatives with enhanced biological activities .
特性
分子式 |
C12H9F3N2O3 |
|---|---|
分子量 |
286.21 g/mol |
IUPAC名 |
ethyl 4-oxo-7-(trifluoromethyl)-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-20-11(19)7-5-16-10-6(9(7)18)3-4-8(17-10)12(13,14)15/h3-5H,2H2,1H3,(H,16,17,18) |
InChIキー |
VBKBMBDIPRYJOP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


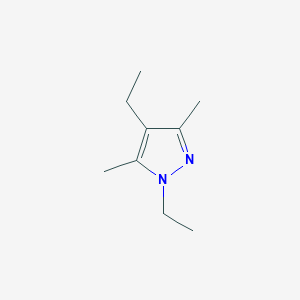
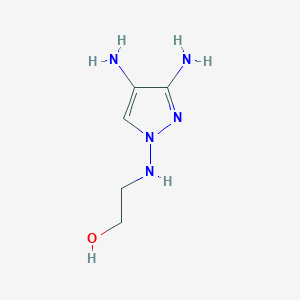
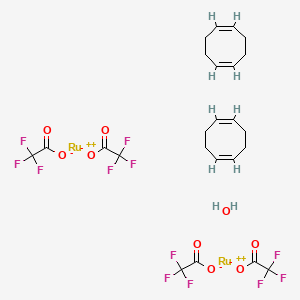
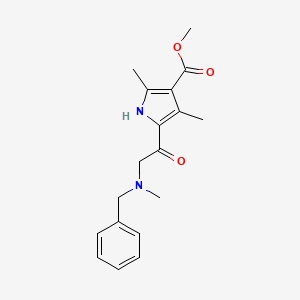
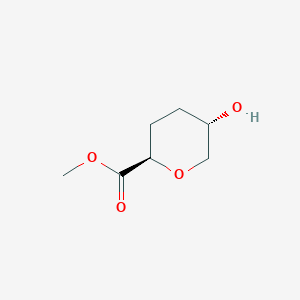
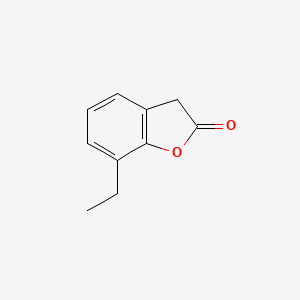
![4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)
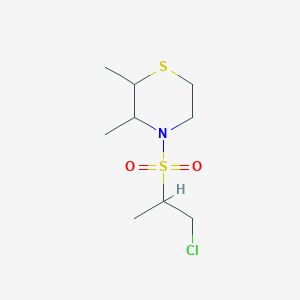
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B12856630.png)
